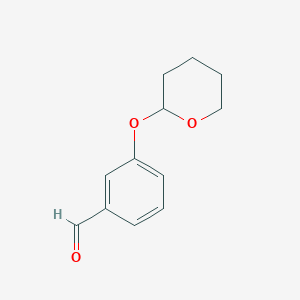
N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Corrosion Inhibition Studies
One application of N-phenyl-benzamide derivatives, which are structurally related to N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide, is in corrosion inhibition. A study showed that substituents like methoxy and nitro groups significantly impact the inhibition efficiency of these compounds on the acidic corrosion of mild steel. The research found that methoxy substituents enhance inhibition efficiency, whereas nitro substituents decrease it. The compounds displayed high efficiencies, acted as interface corrosion inhibitors, and were found to adsorb strongly at metal/electrolyte interfaces (Mishra et al., 2018).
Molecular Structural Analysis and Antioxidant Activity
Another research focused on the molecular structure and antioxidant properties of a compound structurally similar to N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide. The study used X-ray diffraction, IR spectroscopy, and quantum chemical computation to analyze the structure and properties. The compound exhibited significant antioxidant properties, as determined by the DPPH free radical scavenging test (Demir et al., 2015).
Synthesis and Chemical Properties
In the realm of chemical synthesis, compounds like N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide have been studied for their synthetic pathways and properties. For instance, research on the synthesis of carbazomycin B involved intermediates with structural similarities, exploring the transformation processes and reaction conditions required for synthesis (Crich & Rumthao, 2004).
Antimicrobial Properties
Compounds related to N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide have also been examined for their antimicrobial properties. A study on acylthiourea derivatives, which share structural similarities, demonstrated activity against various bacterial and fungal strains, indicating potential applications in antimicrobial treatments (Limban et al., 2011).
特性
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-21-14-9-11(17(19)20)6-7-13(14)16-15(18)10-4-3-5-12(8-10)22-2/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXNTHZNODBDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-3-oxobutanoate](/img/structure/B2828530.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2828531.png)
![8-(4-Ethoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2828532.png)
![6-Ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2828533.png)
![2-{[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2828534.png)
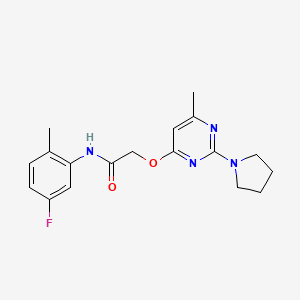
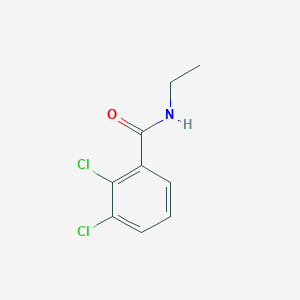
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2828543.png)
![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
![(Z)-3-isopropyl-5-((7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2828546.png)
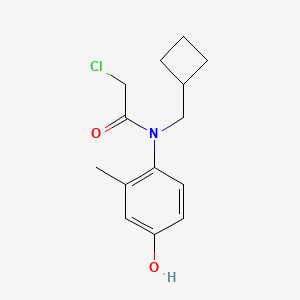
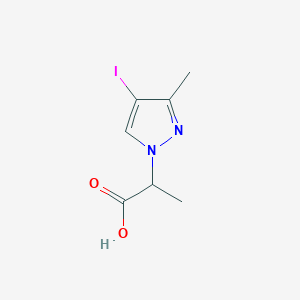
![2-(3,3-Dimethyl-2-oxobutyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2828550.png)
